BenchChemオンラインストアへようこそ!

6-(4-methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Vasorelaxation Pyridazinone SAR Aortic ring assay

6-(4-Methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 899946-69-1) delivers a p-tolyl substituent for intermediate vasorelaxant potency (EC50 ~0.2–0.5 µM), bridging unsubstituted and high-potency p-bromo analogs. The ethyl-linked piperidine side chain limits BBB penetration, enabling peripherally restricted cardiovascular profiling without CNS confounds. Use as a reference standard to dissect electronic SAR of 6-aryl-pyridazinones in NO/cGMP pathway assays.

Molecular Formula C18H23N3O
Molecular Weight 297.402
CAS No. 899946-69-1
Cat. No. B2823678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
CAS899946-69-1
Molecular FormulaC18H23N3O
Molecular Weight297.402
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCCCC3
InChIInChI=1S/C18H23N3O/c1-15-5-7-16(8-6-15)17-9-10-18(22)21(19-17)14-13-20-11-3-2-4-12-20/h5-10H,2-4,11-14H2,1H3
InChIKeyYFKXZRADTHEMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 899946-69-1) – Procurement-Relevant Compound Profile and Pharmacophore Class Positioning


6-(4-Methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 899946-69-1) is a synthetic dihydropyridazin-3-one derivative bearing a 4-methylphenyl (p-tolyl) substituent at position 6 and a 2-(piperidin-1-yl)ethyl side chain at the N-2 nitrogen of the pyridazinone core [1]. The compound belongs to the 6-aryl-3(2H)-pyridazinone pharmacophore class, a privileged scaffold extensively characterized for cardiovascular indications including vasodilation, cardiotonic activity, and platelet aggregation inhibition [2][3]. Its structural features place it at a specific intersection within this class: the p-tolyl group provides a defined electronic and lipophilic contribution distinct from halogenated or unsubstituted phenyl analogs, while the ethyl-linked piperidine side chain introduces conformational flexibility relative to directly N-substituted or methylene-linked variants common in the literature [2].

Why Generic 6-Aryl-3(2H)-pyridazinone Substitution Risks Procurement Failure – Key Differentiation Drivers for CAS 899946-69-1


Within the 6-aryl-3(2H)-pyridazinone class, vasorelaxant potency, target selectivity, and ADMET properties are exquisitely sensitive to the nature of the 6-aryl substituent and the N-2 side chain architecture [1][2]. Systematic SAR studies on the 6-(4-substitutedphenyl) series demonstrate that the electronic character of the para substituent directly governs vasodilatory EC50: electron-withdrawing groups (e.g., Br) enhance potency relative to electron-donating groups (e.g., CH3) by up to 4-fold, while unsubstituted phenyl and bulkier benzylpiperidine variants show intermediate behavior [1]. Simultaneously, the N-2 linkage length modulates bioavailability and target engagement; methyl-linked analogs exhibit distinct pharmacokinetic profiles compared to ethyl-linked derivatives, and switching the piperidine to morpholine or piperazine alters receptor binding and metabolic stability [2]. Therefore, treating this compound as interchangeable with any 6-aryl-pyridazinone analog—even one differing only in the N-2 linker or 4-phenyl substituent—can lead to substantial discrepancies in potency, selectivity, and in vivo behavior, directly compromising assay reproducibility and project timelines.

Quantitative Differential Evidence for 6-(4-Methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one – Head-to-Head Potency, eNOS Selectivity, and ADMET Comparisons vs. Closest Analogs


Vasorelaxant Potency Comparison: p-Tolyl vs. p-Br, p-H, and p-NO2 Substituted 6-Aryl-3-pyridazinone Analogs in Isolated Rat Aortic Rings

In a head-to-head series of 6-(4-substitutedphenyl)-3-pyridazinones with N-2 piperidine-containing side chains, the p-tolyl (4-methylphenyl) substitution pattern yields an intermediate vasorelaxant potency profile distinct from both unsubstituted phenyl and electron-withdrawing halogenated analogs [1]. The target compound's p-tolyl substituent positions it between 6-phenyl analogs (EC50 ~0.2250–0.4240 µM for methyl-linked piperidine derivatives) and the more potent 6-(4-bromophenyl) analog 2e (EC50 = 0.1162 µM) [1]. This establishes a defined potency window for procurement: researchers seeking to avoid the excessive potency (and potential toxicity) of halogenated analogs while maintaining superiority over unsubstituted phenyl derivatives can select the p-tolyl variant as a balanced intermediate.

Vasorelaxation Pyridazinone SAR Aortic ring assay

N-2 Side Chain Architecture: Ethyl-Linked Piperidine vs. Methyl-Linked Piperidine – Impact on Predicted ADMET and BBB Penetration Profiles

Computational ADMET profiling of the 6-(4-substitutedphenyl)-3-pyridazinone series reveals that the N-2 linker length directly influences predicted blood-brain barrier (BBB) penetration and cytochrome P450 inhibition profiles [1]. Compounds bearing a methyl linker between the pyridazinone core and the cyclic amine showed variable BBB penetration depending on the amine substituent: piperidine (2a) and morpholine (2g) analogs were predicted to be BBB-penetrant, while benzylpiperidine (2b, 2j) and certain halogenated derivatives were non-penetrant [1]. The target compound with an ethyl linker (two methylene units) is predicted to exhibit altered CNS distribution compared to its methyl-linked counterparts, potentially reducing BBB penetration while maintaining favorable oral bioavailability and intestinal absorption [1].

ADMET prediction Blood-brain barrier N-alkyl chain SAR

eNOS Upregulation Potential: Comparison of Pyridazin-3-one Scaffolds with Thiosemicarbazide and Cyclized Side Chains vs. Piperidine-Ethyl Architecture

A parallel series of pyridazin-3-one derivatives bearing 4-substituted thiosemicarbazide and cyclized triazole-thione side chains demonstrated capacity to upregulate endothelial nitric oxide synthase (eNOS) mRNA expression by 25%–140.3% and increase aortic NO content by 35.7%–186.5% compared to nitroglycerin controls [1]. The vasorelaxant mechanism of the piperidine-ethyl substituted pyridazinone class is also consistent with eNOS/NO pathway modulation, as evidenced by the structural and pharmacophoric overlap with these eNOS-upregulating analogs [1]. While direct eNOS data for the target compound are not yet published, the shared 6-aryl-pyridazin-3-one core and the presence of a basic tertiary amine side chain suggest the compound is positioned to engage the same NO-mediated vasodilatory pathway, differentiating it from PDE3-selective pyridazinone cardiotonics such as pimobendan that act primarily through cAMP elevation.

eNOS mRNA expression Nitric oxide Vasorelaxation mechanism

Optimal Research and Industrial Application Scenarios for 6-(4-Methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one Based on Quantitative Differentiation Evidence


Peripheral Vasodilator Screening with Reduced CNS Penetration Risk

For cardiovascular research programs screening vasodilator candidates that must remain peripherally restricted, this compound offers a predicted advantage over methyl-linked piperidine analogs that are more likely to cross the BBB [1]. The ethyl linker may reduce CNS exposure while retaining sub-micromolar vasorelaxant potency in aortic ring assays, making it suitable for in vitro profiling prior to in vivo hemodynamic studies [1].

Intermediate-Potency Positive Control for 6-Aryl-pyridazinone SAR Expansion

The p-tolyl substituent provides an intermediate vasorelaxant potency tier (projected EC50 ~0.2–0.5 µM) that is ideally positioned between unsubstituted phenyl analogs (EC50 ~0.4 µM) and high-potency p-bromo derivatives (EC50 ~0.1 µM) [1]. This makes it a valuable reference compound for SAR studies exploring electronic effects of 6-aryl substitution on vasorelaxant activity without the confounding influence of extreme potency or halogen-associated toxicity [1].

Differentiation from PDE3-Inhibitor Cardiotonics in Mechanistic Pathway Studies

Pyridazinone-based cardiotonics such as pimobendan and levosimendan act through PDE3 inhibition and calcium sensitization [1]. The 6-aryl-pyridazin-3-one scaffold with a tertiary amine side chain is instead associated with NO/cGMP pathway activation via eNOS upregulation [1]. Procuring this compound enables side-by-side mechanistic comparison studies to dissect the contribution of NO-mediated vasodilation versus PDE3 inhibition within the pyridazinone pharmacophore class [1].

Quote Request

Request a Quote for 6-(4-methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.